[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea
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Overview
Description
[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea is a complex organic compound with a unique structure that includes a cyclohexylidene ring and an amino urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea typically involves the reaction of a cyclohexylidene derivative with an amino urea compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent product quality and to minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Substituting agents: Halogens, alkylating agents
The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea can be compared with other similar compounds, such as:
- [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]carbamate
- [(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]thiourea
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
16892-36-7 |
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Molecular Formula |
C11H21N3O |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea |
InChI |
InChI=1S/C11H21N3O/c1-7(2)9-5-4-8(3)6-10(9)13-14-11(12)15/h7-9H,4-6H2,1-3H3,(H3,12,14,15)/b13-10-/t8-,9+/m1/s1 |
InChI Key |
QWQKGHCCVVXGRH-CVFBAYSTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C(=N\NC(=O)N)/C1)C(C)C |
SMILES |
CC1CCC(C(=NNC(=O)N)C1)C(C)C |
Canonical SMILES |
CC1CCC(C(=NNC(=O)N)C1)C(C)C |
Synonyms |
(1R,4R)-p-Menthan-3-one semicarbazone |
Origin of Product |
United States |
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